N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
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Overview
Description
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a complex organic compound characterized by its unique structural composition. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide typically involves the reaction of 6-chlorobenzothiazole with propargyl bromide under basic conditions to form the prop-2-ynyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and prop-2-ynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
1-(3-chloro-phenyl)-3-(6-methyl-3-prop-2-ynyl-3H-benzothiazol-2-ylidene)-urea: Exhibits similar structural features and potential biological activities.
Uniqueness
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is unique due to its specific structural composition, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-2-7-17-11-6-5-10(15)8-12(11)19-14(17)16-13(18)9-3-4-9/h1,5-6,8-9H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOWPKZDLPRFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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